1-(ethylsulfanyl)-N-(3-nitrophenyl)-9,10-dioxo-9,10-dihydroanthracene-2-carboxamide
Overview
Description
1-(Ethylthio)-N-(3-nitrophenyl)-9,10-dioxo-9,10-dihydroanthracene-2-carboxamide is an organic compound with a complex structure that includes an anthracene core, a nitrophenyl group, and an ethylthio substituent
Preparation Methods
The synthesis of 1-(ethylsulfanyl)-N-(3-nitrophenyl)-9,10-dioxo-9,10-dihydroanthracene-2-carboxamide typically involves multiple steps:
Starting Materials: The synthesis begins with the preparation of 9,10-dioxo-9,10-dihydroanthracene-2-carboxylic acid and 3-nitroaniline.
Formation of Amide Bond: The carboxylic acid is converted to its acid chloride using thionyl chloride (SOCl2). This intermediate is then reacted with 3-nitroaniline to form the corresponding amide.
Introduction of Ethylthio Group: The final step involves the introduction of the ethylthio group. This can be achieved by reacting the amide with ethylthiol in the presence of a suitable base, such as sodium hydride (NaH).
Industrial production methods for this compound would likely involve optimization of these steps to improve yield and purity, as well as scaling up the reactions to accommodate larger quantities.
Chemical Reactions Analysis
1-(Ethylthio)-N-(3-nitrophenyl)-9,10-dioxo-9,10-dihydroanthracene-2-carboxamide undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C).
Oxidation: The ethylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA).
Substitution: The nitro group can participate in nucleophilic aromatic substitution reactions, where it is replaced by other nucleophiles such as amines or thiols.
Common reagents and conditions used in these reactions include palladium catalysts for reductions, hydrogen peroxide for oxidations, and various nucleophiles for substitution reactions. The major products formed from these reactions include the corresponding amine, sulfoxide, sulfone, and substituted derivatives.
Scientific Research Applications
1-(Ethylthio)-N-(3-nitrophenyl)-9,10-dioxo-9,10-dihydroanthracene-2-carboxamide has several scientific research applications:
Organic Electronics: The compound’s anthracene core makes it a candidate for use in organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs).
Pharmaceuticals: The presence of the nitrophenyl and ethylthio groups suggests potential biological activity, making it a candidate for drug development and medicinal chemistry research.
Materials Science: The compound can be used in the development of new materials with specific electronic, optical, or mechanical properties.
Mechanism of Action
The mechanism of action of 1-(ethylsulfanyl)-N-(3-nitrophenyl)-9,10-dioxo-9,10-dihydroanthracene-2-carboxamide depends on its specific application. In organic electronics, the compound’s electronic properties, such as charge transport and light emission, are of primary interest. In pharmaceuticals, the compound may interact with specific molecular targets, such as enzymes or receptors, through its nitrophenyl and ethylthio groups, affecting biological pathways and processes.
Comparison with Similar Compounds
Similar compounds to 1-(ethylsulfanyl)-N-(3-nitrophenyl)-9,10-dioxo-9,10-dihydroanthracene-2-carboxamide include:
1-(Methylthio)-N-(3-nitrophenyl)-9,10-dioxo-9,10-dihydroanthracene-2-carboxamide: This compound has a methylthio group instead of an ethylthio group, which may affect its electronic and steric properties.
1-(Ethylthio)-N-(4-nitrophenyl)-9,10-dioxo-9,10-dihydroanthracene-2-carboxamide: This compound has the nitro group in the para position, which can influence its reactivity and interactions.
1-(Ethylthio)-N-(3-aminophenyl)-9,10-dioxo-9,10-dihydroanthracene-2-carboxamide: This compound has an amino group instead of a nitro group, which can significantly alter its chemical and biological properties.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct electronic, steric, and reactivity characteristics.
Properties
IUPAC Name |
1-ethylsulfanyl-N-(3-nitrophenyl)-9,10-dioxoanthracene-2-carboxamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H16N2O5S/c1-2-31-22-18(23(28)24-13-6-5-7-14(12-13)25(29)30)11-10-17-19(22)21(27)16-9-4-3-8-15(16)20(17)26/h3-12H,2H2,1H3,(H,24,28) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CUFSXZMOEOQYBI-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCSC1=C(C=CC2=C1C(=O)C3=CC=CC=C3C2=O)C(=O)NC4=CC(=CC=C4)[N+](=O)[O-] | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H16N2O5S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
432.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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